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Compound of Interest

Compound Name: 6, 7-Difluoroquinolin-4-OL
CAS No.: 727683-58-1
Cat. No.: B11075525
Get Quote
& J

Executive Summary & Compound Profile

6,7-Difluoroquinolin-4-ol (CAS: 134790-39-9 / 127827-50-3 derivatives) serves as a primary
pharmacophore for "glin" and "floxacin" class drugs. Its analysis is critical for establishing the
purity of starting materials in GMP synthesis.

Unlike fully substituted fluoroquinolones, this core scaffold lacks the C3-carboxyl and N1-alkyl
groups, resulting in a simplified but distinct fragmentation pathway dominated by the stability of
the bicyclic aromatic system and the high electronegativity of the vicinal fluorine atoms.
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Property Details
Formula CoHsF2NO
Monoisotopic Mass 181.0343 Da

4-hydroxy/4-keto tautomerism, vicinal difluoro

Key Structural Features o
substitution (C6, C7)

] o El (70 eV) for structural fingerprinting; ESI(+) for
Primary lonization Modes _ _ ,
trace impurity analysis

Experimental Protocols

To ensure reproducibility, the following acquisition parameters are recommended. These
protocols differentiate the target from common defluorinated impurities (e.g., 6-fluoroquinolin-4-
ol).

Protocol A: GC-MS (Electron lonization)[1]

 Instrument: Agilent 7890B/5977B (or equivalent single quadrupole).

Column: HP-5ms Ul (30 m x 0.25 mm, 0.25 pym).

Inlet Temp: 280 °C (Split 10:1).

Carrier Gas: Helium @ 1.2 mL/min.

lon Source: Electron lonization (EIl) at 70 eV; Source Temp: 230 °C.

Scan Range:m/z 40-400.

Protocol B: LC-ESI-MS/MS (Electrospray lonization)

 Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
e Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

o Gradient: 5% B to 95% B over 8 min.
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« lonization: ESI Positive Mode (+4.5 kV).

e Collision Energy (CE): Ramped 20—40 eV for fragmentation profiling.

Fragmentation Analysis & Mechanism

The fragmentation of 6,7-Difluoroquinolin-4-ol is governed by the robustness of the quinoline
ring and the "ortho-effect" of the fluorine substituents.

Primary Fragmentation Pathway (EI-MS)

Under electron impact (70 eV), the molecule exhibits a high-intensity molecular ion due to its
aromatic stability.

e Molecular lon (

): The base peak (or near base peak) appears at m/z 181.

e Loss of Carbon Monoxide (CO): The most characteristic step for 4-quinolinols (keto-
tautomer) is the ejection of CO from the pyridone ring.

o Transition:m/z 181

153 (
28 Da).

o Structure: Contraction to a 5-membered indole-like radical cation (difluoro-indole core).

e Loss of Hydrogen Cyanide (HCN): Following CO loss, the nitrogen-containing ring typically
fragments further.

o Transition:m/z 153

126 (

27 Da).

e Loss of HF: Due to the C6/C7 fluorines, a competing or sequential loss of HF is observed,
often driven by hydrogen shifts from the nitrogen or adjacent carbons.
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o Transition:m/z 181

161 (minor) or m/z 153

133.

Visualization of Fragmentation Tree

The following diagram illustrates the mechanistic flow derived from standard quinolone
behavior applied to this scaffold.
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Figure 1: Proposed EI-MS fragmentation tree for 6,7-Difluoroquinolin-4-ol showing primary
neutral losses.

Comparative Performance Guide
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This section compares the spectral signature of 6,7-Difluoroquinolin-4-ol against its non-
fluorinated and mono-fluorinated analogs. This comparison is vital for identifying impurities
arising from incomplete fluorination during synthesis.

Spectral Fingerprint Comparison

6,7-Difluoroquinolin-  6-Fluoroquinolin-4-ol  Quinolin-4-ol

Feature .

4-ol (Target) (Impurity A) (Reference)
Molecular lon (

m/z 181 m/z 163 m/z 145
)
Base Peak m/z 181 or 153 m/z 163 or 135 m/z 145 or 117
Primary Loss (-CO) 153 135 117

-HF ( -HF ( -HCN (
Secondary Loss

133) 115) 90)

High stability of m/z
) ] ) 181 due to F- - Lower stability; rapid
Diagnostic Ratio o Moderate stability. )
stabilization of fragmentation.

aromatic ring.[1]

Analytical Advantage

 Differentiation from Isomers: The 6,7-difluoro pattern is distinct from 5,7-difluoro isomers. In
5,7-difluoro analogs, the C5-fluorine is sterically crowded by the C4-carbonyl/hydroxyl, often
leading to a more abundant [M-F]+ or [M-HF]+ peak relative to the molecular ion compared
to the 6,7-isomer.

o Impurity Detection: The mass shift of exactly 18 Da (F vs H) allows for easy exclusion of
mono-fluoro impurities using Selected lon Monitoring (SIM).

Analytical Workflow for Purity Validation

To validate synthesized batches, the following decision tree utilizes the fragmentation data to
confirm identity.
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Figure 2: Logic flow for confirming 6,7-Difluoroquinolin-4-ol identity using MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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